N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWXTHDHVSSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide. This compound has been investigated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Line Studies: The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL in these cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4e | MCF-7 | 5.36 |
| 4i | HepG2 | 2.32 |
| 4c | MCF-7 | 10.10 |
Mechanism of Action:
The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Recent studies indicate that derivatives of oxadiazole exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Insights:
- Compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Case Study:
A study reported that a series of oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin . The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups significantly enhance antibacterial efficacy.
Additional Applications
The versatility of this compound extends beyond anticancer and antimicrobial activities:
- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit enzymes such as α-amylase, which is relevant in diabetes management .
- Anti-inflammatory Properties: Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.
- Neuroprotective Effects: There is emerging evidence indicating that oxadiazole derivatives may offer neuroprotective benefits in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Benzofuran–oxadiazole hybrids (e.g., 2a) show superior antimicrobial potency compared to chlorophenyl derivatives, likely due to extended aromaticity .
- Agrochemical Potential: Tetrazole and triazole analogues (e.g., –5) exhibit plant growth regulation, suggesting that substituting oxadiazole with nitrogen-rich heterocycles may optimize agrochemical efficacy .
- Electronic Effects : Thiophene and thiadiazole derivatives () highlight the role of sulfur in modulating redox and binding interactions, which could guide pesticide design .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 250.67 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions, which can lead to various therapeutic effects:
- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties by inhibiting viral replication processes. For instance, derivatives have been noted to target adenoviral DNA replication .
- Anticancer Properties : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Effects : Research indicates potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .
Antiviral Activity
A study evaluated the antiviral properties of related oxadiazole derivatives against human adenovirus (HAdV). Compounds demonstrated selectivity indexes greater than 100, indicating strong antiviral efficacy with minimal cytotoxicity. Notably, one compound exhibited an IC value of 0.27 μM against HAdV, significantly outperforming the standard drug niclosamide .
Anticancer Activity
Research on thiazole and oxadiazole derivatives has revealed that specific structural features enhance their anticancer activity. A compound structurally similar to this compound showed IC values below that of doxorubicin in several cancer cell lines, indicating promising anticancer potential .
Antimicrobial Studies
In vitro studies demonstrated that oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those for commonly used antibiotics, suggesting that these compounds could serve as new antimicrobial agents .
Data Table: Biological Activity Overview
Q & A
Q. What are the key steps in synthesizing N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide?
The synthesis typically involves:
- Cyclization : Formation of the oxadiazole ring via hydrazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Acylation : Coupling the oxadiazole core with 2-phenoxyacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Solvent optimization : Reactions are often conducted in DMF or dichloromethane with bases like NaH or K₂CO₃ to facilitate bond formation .
- Purification : Column chromatography or recrystallization ensures purity, confirmed via NMR and mass spectrometry .
Q. How is the structural identity of this compound confirmed?
- ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole, chlorophenyl, and phenoxyacetamide moieties .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₂ClN₃O₃) .
- X-ray crystallography (if applicable): Resolves bond lengths and angles in the crystalline state, as seen in analogous oxadiazole derivatives .
Advanced Research Questions
Q. What methodological strategies address conflicting bioactivity data in pharmacological studies?
- Assay validation : Replicate experiments across multiple cell lines (e.g., MCF-7 for anticancer activity) to rule out cell-specific effects .
- Purity verification : Use HPLC to confirm ≥95% purity, as impurities can skew bioactivity results .
- Computational cross-check : Compare experimental IC₅₀ values with molecular docking predictions (e.g., against COX-2 or EGFR targets) .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites on the oxadiazole ring for reaction optimization .
- Molecular dynamics simulations : Models binding stability in enzyme active sites (e.g., thrombin or lipoxygenase) over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What experimental designs optimize reaction yields in multi-step syntheses?
- Design of Experiments (DOE) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal conditions .
- In-situ monitoring : Use TLC or FTIR to track intermediate formation (e.g., hydrazide cyclization) and minimize side reactions .
- Scalability trials : Pilot reactions at 0.1–10 mmol scales to assess reproducibility .
Q. What chemical modifications enhance this compound’s bioactivity or solubility?
- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate activity .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve aqueous solubility .
- Hybridization : Conjugate with known pharmacophores (e.g., quinoline or triazole) to target multiple pathways .
Troubleshooting & Methodological Challenges
Q. How to resolve low yields in the final acylation step?
- Activating agent optimization : Replace EDCI with HOBt/DMAP to enhance coupling efficiency .
- Solvent drying : Use molecular sieves in DMF to eliminate moisture, which can hydrolyze intermediates .
- Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition .
Q. What analytical techniques differentiate regioisomers in oxadiazole derivatives?
- NOESY NMR : Identifies spatial proximity between substituents (e.g., chlorophenyl vs. phenoxy groups) .
- LC-MS/MS : Detects fragmentation patterns unique to 1,3,4-oxadiazole vs. 1,2,4-oxadiazole isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
